molecular formula C16H14ClN3O3 B5788607 2-chloro-4-nitro-N-[(E)-3-phenylpropylideneamino]benzamide

2-chloro-4-nitro-N-[(E)-3-phenylpropylideneamino]benzamide

Cat. No.: B5788607
M. Wt: 331.75 g/mol
InChI Key: OJIKNDLYJSLTAR-VCHYOVAHSA-N
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Description

2-chloro-4-nitro-N-[(E)-3-phenylpropylideneamino]benzamide is a complex organic compound with the molecular formula C16H13ClN2O3 It is characterized by the presence of a chloro group, a nitro group, and a phenylpropylideneamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-[(E)-3-phenylpropylideneamino]benzamide typically involves a multi-step process. One common method starts with the nitration of 2-chloroaniline to produce 2-chloro-4-nitroaniline. This intermediate is then reacted with benzoyl chloride to form 2-chloro-4-nitrobenzamide. The final step involves the condensation of 2-chloro-4-nitrobenzamide with 3-phenylpropylideneamine under acidic or basic conditions to yield the target compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-[(E)-3-phenylpropylideneamino]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-nitro-N-[(E)-3-phenylpropylideneamino]benzamide is unique due to the presence of the phenylpropylideneamino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-4-nitro-N-[(E)-3-phenylpropylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3/c17-15-11-13(20(22)23)8-9-14(15)16(21)19-18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-11H,4,7H2,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIKNDLYJSLTAR-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC=NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC/C=N/NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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